

Cetrorelix Drug Interaction Profile

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Compound Focus: Cetrorelix Acetate

CAS No.: 145672-81-7

Cat. No.: S523236

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The table below summarizes the available information on cetrorelix drug interactions from the sources reviewed:

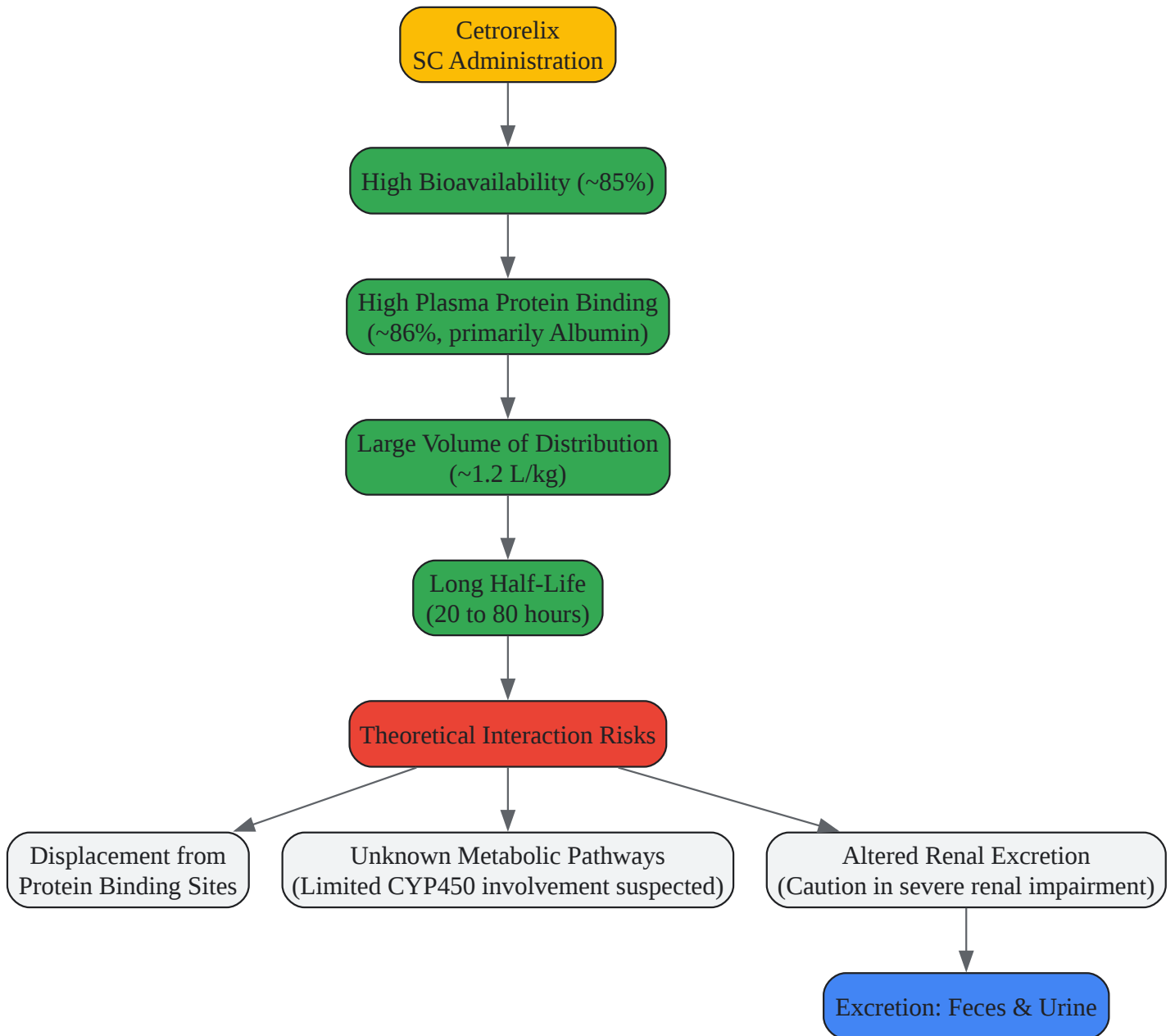
Information Category	Key Findings on Cetrorelix	Source
Stated Drug Interactions	No noted severe, serious, moderate, or minor interactions with other drugs. Two drugs are listed to interact with cetrorelix (both moderate).	[1] [2]
Formal Interaction Studies	"No interaction studies have been performed with cetrorelix."	[3]
Cytochrome P450 (CYP450) System	Interactions in the cytochrome P450 enzyme system "could largely be ruled out." No specific enzymes were named.	[3]
Disease Interactions	Three known disease interactions (contraindications).	[2]

Experimental & Pharmacokinetic Considerations for Researchers

For researchers designing experiments, the pharmacokinetic properties of cetrorelix are crucial as direct interaction data is scarce.

Parameter	Details	Source
Bioavailability	~85% (subcutaneous)	[4]
Protein Binding	~85% to 86% (primarily albumin)	[3] [4]
Half-Life	20-63 hours; ~30 hours (single dose), up to ~80 hours (multiple doses)	[3] [4]
Volume of Distribution	~1.2 L/kg	[4]
Excretion	Feces and urine	[4]

The following diagram illustrates the metabolic and pharmacokinetic profile of cetorelix, highlighting areas where interactions could theoretically occur based on its properties.



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Proposed Experimental Protocol for Investigating Drug Interactions

Given the lack of formal studies, the following protocol provides a framework for conducting in vitro interaction studies.

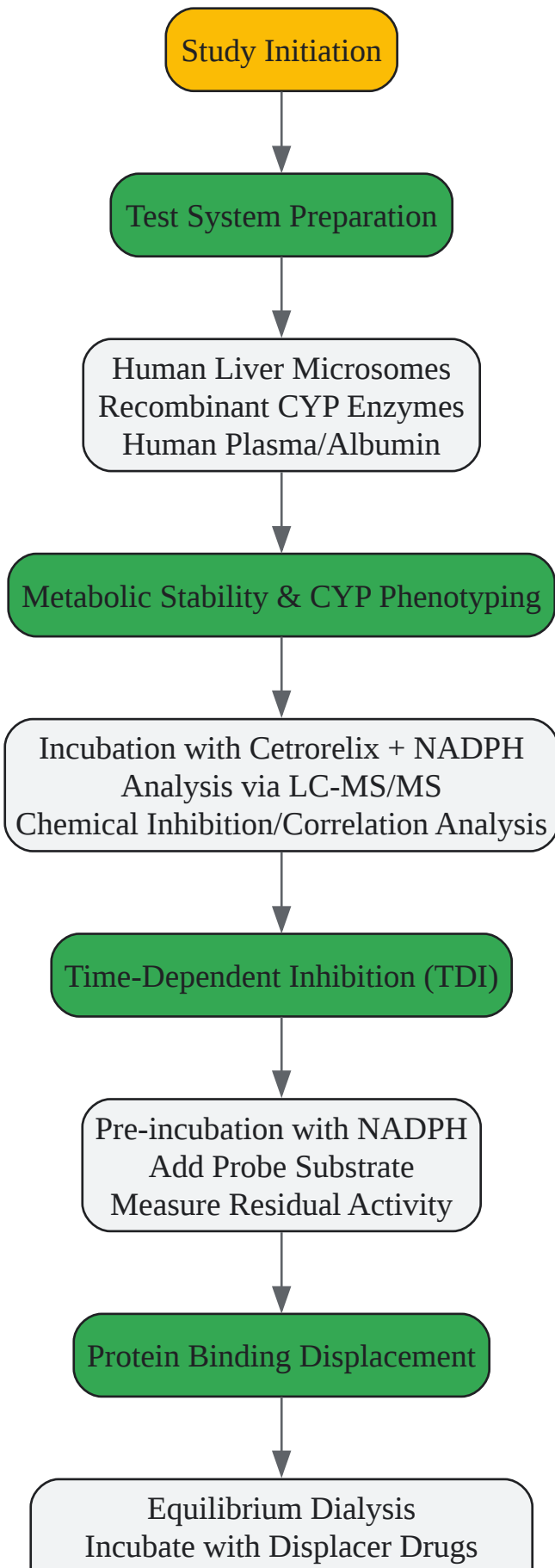
Objective: To systematically assess the potential for metabolic and protein-binding drug interactions with cetorelix in vitro.

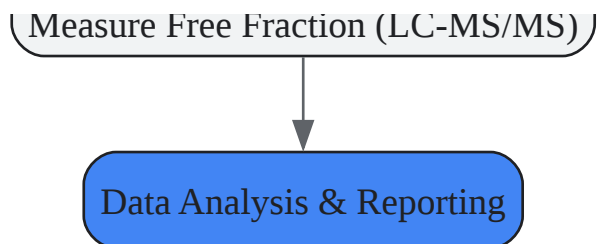
Methodology:

- **Test System Preparation:**
 - **Human Liver Microsomes (HLM) / Recombinant CYP Enzymes:** Prepare pools of HLMs or individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
 - **Plasma Protein Binding:** Use human plasma or purified human serum albumin (HSA) solutions.
- **Metabolic Stability & CYP Phenotyping:**
 - **Incubation:** Incubate cetorelix (at clinically relevant concentrations) with NADPH-supplemented HLMs or individual CYP isoforms.
 - **Analysis:** Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the depletion of cetorelix over time.
 - **Chemical Inhibition:** Repeat incubations in HLMs with selective chemical inhibitors for each major CYP enzyme to identify which isoforms are involved in cetorelix metabolism.
 - **Correlation Analysis:** Incubate cetorelix with a panel of individual human liver microsomes and correlate its metabolic rate with the known activity of specific CYP enzymes in each sample.
- **Time-Dependent Inhibition (TDI) Assessment:**
 - Pre-incubate cetorelix with NADPH-fortified HLMs for 30 minutes.
 - Then, add a known probe substrate (e.g., testosterone for CYP3A4) and measure the residual enzyme activity compared to a control without pre-incubation.
- **Plasma Protein Binding Displacement:**
 - Use techniques like equilibrium dialysis or ultracentrifugation.

- Incubate cetorelix in human plasma with and without adding a potential displacer drug (e.g., ibuprofen, warfarin).
- Measure the change in the free fraction of cetorelix and the displacer drug using LC-MS/MS.

The experimental workflow for this proposed protocol is summarized below:





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Frequently Asked Questions (FAQs)

Q1: Can cetorelix be co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs) like sertraline? There is no direct clinical evidence. However, note that **sertraline is a known time-dependent inhibitor of CYP3A4** [5]. Since the metabolic pathway of cetorelix is not fully established, caution is warranted. If cetorelix is metabolized by CYP3A4, co-administration could theoretically increase cetorelix plasma concentrations. An in vitro investigation using the protocol above is recommended.

Q2: What are the critical disease-related interactions or contraindications? Cetorelix is **contraindicated in patients with severe renal impairment** [6] [4]. The manufacturer advises that kidney disease may increase the chance of side effects, so its use should be avoided in this population [6] [7].

Q3: How should I handle and store cetorelix for in vitro studies to prevent degradation?

- **Storage:** Store the lyophilized powder in the original container at **2°C to 8°C (refrigerated)** [6] [7]. The 0.25 mg vials specifically require refrigeration [6].
- **Stability:** Protect from light and avoid freezing [6]. Be aware that cetorelix can form aggregates and degrade under high-temperature and light conditions [8]. Using freshly prepared solutions is recommended for experimental consistency.

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